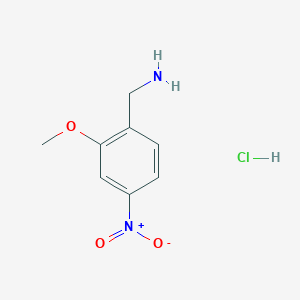![molecular formula C11H18N2O4 B13573776 tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate](/img/structure/B13573776.png)
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol . It is known for its applications in synthetic organic chemistry and is often used as a building block in the synthesis of various organic compounds.
Méthodes De Préparation
The synthesis of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with 2-nitroethenyl reagents under specific conditions. One common method involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of solvents like methylene chloride and catalysts to facilitate the reaction.
Analyse Des Réactions Chimiques
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles, depending on the reaction conditions.
Common reagents used in these reactions include methylene chloride, imidazole, and tert-butyl(dimethyl)silyl chloride . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate has several scientific research applications:
Biology: The compound is used in the study of molecular interactions and pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in molecular structure and function, ultimately affecting biological processes .
Comparaison Avec Des Composés Similaires
tert-butyl3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate can be compared with similar compounds such as:
- tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate
- tert-butyl 3-[(Methylsulfonyl)oxy]azetidine-1-carboxylate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the tert-butyl group and the nitroethenyl moiety in this compound provides distinct chemical properties and reactivity, making it valuable for specific applications in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C11H18N2O4 |
|---|---|
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
tert-butyl 3-[(E)-2-nitroethenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-6-4-9(8-12)5-7-13(15)16/h5,7,9H,4,6,8H2,1-3H3/b7-5+ |
Clé InChI |
ABWKTSRCGPHIDQ-FNORWQNLSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC(C1)/C=C/[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)C=C[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)

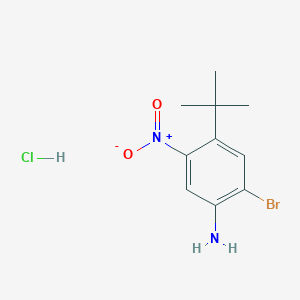

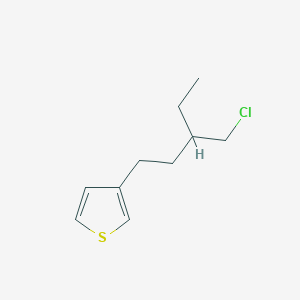
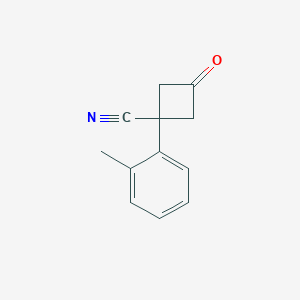
![2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
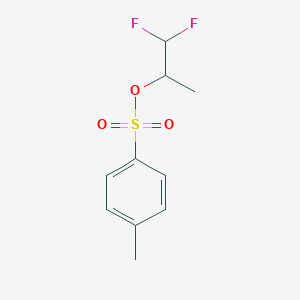
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13573740.png)
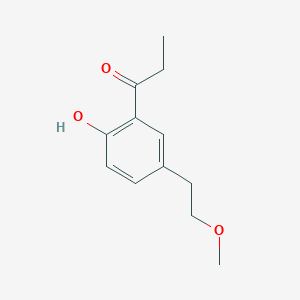

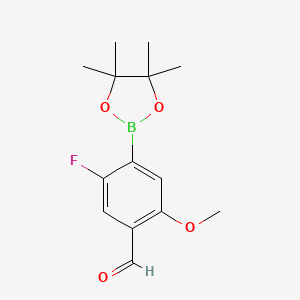
![2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13573764.png)
